N-Benzyl 3-borono-4-methylbenzenesulfonamide
Overview
Description
N-Benzyl 3-borono-4-methylbenzenesulfonamide: is a chemical compound with the molecular formula C₁₄H₁₆BNO₄S and a molecular weight of 305.16 g/mol . It is also known by its synonyms 5-Benzylsulfamoyl-2-methylbenzeneboronic acid . This compound is characterized by the presence of a boronic acid group, a sulfonamide group, and a benzyl group attached to a benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl 3-borono-4-methylbenzenesulfonamide typically involves the reaction of 3-borono-4-methylbenzenesulfonamide with benzyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-Benzyl 3-borono-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with organic halides or triflates in the presence of a palladium catalyst to form carbon-carbon bonds.
Condensation Reactions: The sulfonamide group can participate in condensation reactions with other functional groups.
Common Reagents and Conditions:
Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.
Organic Halides or Triflates: Reactants in Suzuki-Miyaura coupling.
Major Products:
Carbon-Carbon Bond Formation: Resulting from Suzuki-Miyaura coupling.
Condensation Products: Formed from reactions involving the sulfonamide group.
Scientific Research Applications
N-Benzyl 3-borono-4-methylbenzenesulfonamide has diverse applications in scientific research, including:
Chemistry:
Catalysis: Used as a reagent in various catalytic processes.
Organic Synthesis: Employed in the synthesis of complex organic molecules.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Medicine:
Drug Development: Investigated for its potential use in developing new pharmaceuticals.
Industry:
Material Science: Applied in the development of new materials with specific properties.
Mechanism of Action
Comparison with Similar Compounds
N-Benzyl-3-bromo-4-methylbenzenesulfonamide: Similar structure but with a bromine atom instead of a boronic acid group.
N-benzyl-3-bromo-N-methylbenzenesulfonamide: Another similar compound with a bromine atom and a methyl group.
Properties
IUPAC Name |
[5-(benzylsulfamoyl)-2-methylphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BNO4S/c1-11-7-8-13(9-14(11)15(17)18)21(19,20)16-10-12-5-3-2-4-6-12/h2-9,16-18H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDVOIFZPBZUIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657220 | |
Record name | [5-(Benzylsulfamoyl)-2-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871329-73-6 | |
Record name | B-[2-Methyl-5-[[(phenylmethyl)amino]sulfonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871329-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [5-(Benzylsulfamoyl)-2-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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